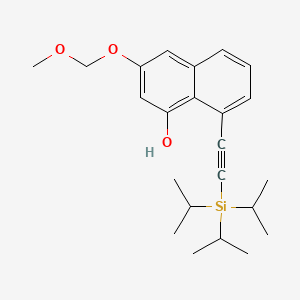
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxymethoxy and triisopropylsilyl ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol typically involves multiple steps, starting with the preparation of the naphthalene core. The methoxymethoxy group is introduced through a methoxymethylation reaction, while the triisopropylsilyl ethynyl group is added via a silylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethoxy and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-(methoxymethoxy)naphthalen-1-ol
- 3-Methoxynaphthalen-1-ol
- 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol
Uniqueness
3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol stands out due to the combination of its methoxymethoxy and triisopropylsilyl ethynyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H32O3Si |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |
InChI |
InChI=1S/C23H32O3Si/c1-16(2)27(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(26-15-25-7)14-22(24)23(19)20/h8-10,13-14,16-18,24H,15H2,1-7H3 |
Clave InChI |
KBYXEQCSNASCPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)OCOC)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


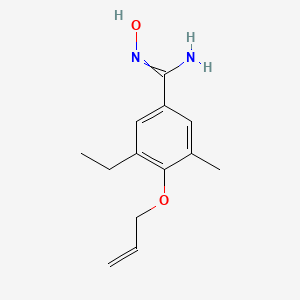

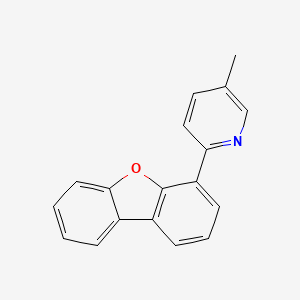
![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)
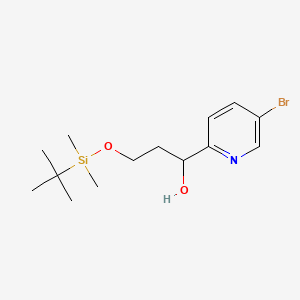
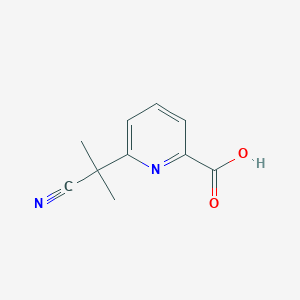
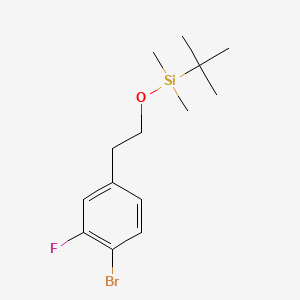
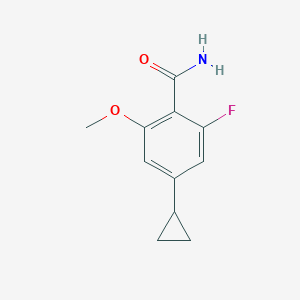

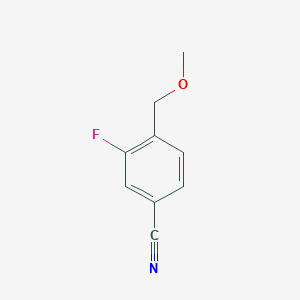
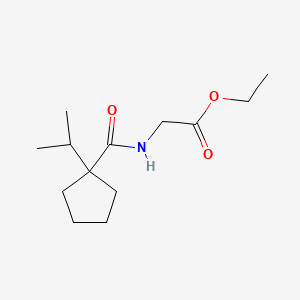
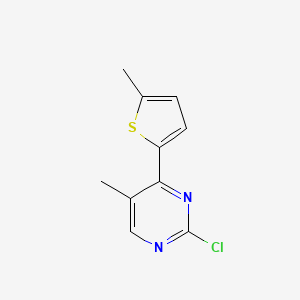
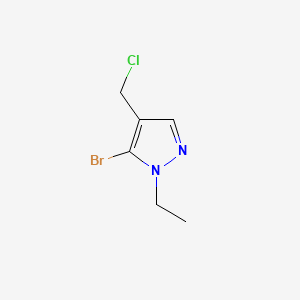
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
